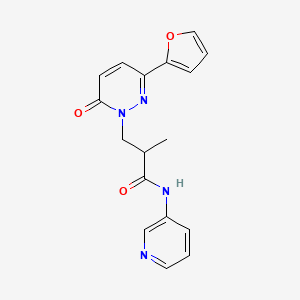

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-12(17(23)19-13-4-2-8-18-10-13)11-21-16(22)7-6-14(20-21)15-5-3-9-24-15/h2-10,12H,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMICDVFFRAOKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, bases, and solvents like dichloromethane or ethanol. Industrial production methods would likely involve optimization of these reactions for higher yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone hybrids share structural motifs but differ in substituents, influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s furan-2-yl group is smaller and more electron-rich than bulkier substituents like 4-benzylpiperidinyl (6e) or 4-chlorophenylpiperazinyl (6f). This may enhance solubility compared to halogenated analogs (e.g., 6f, 6h) but reduce thermal stability (melting points of phenyl-substituted 6j exceed 180°C) .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for 5a and 6e–6j, involving:

- Nucleophilic substitution of a hydroxylated pyridazinone precursor (e.g., 3-hydroxy-6-oxopyridazine) with a furan-containing electrophile .

- Propanamide linkage via condensation of carboxylic acid derivatives with pyridin-3-ylamine .

Pharmacological Potential: Antipyrinyl hybrids (6e–6j) exhibit marked anti-inflammatory and analgesic activities, attributed to the antipyrine moiety’s cyclooxygenase inhibition . Sulfonamide derivatives (e.g., 5a) show carbonic anhydrase inhibitory effects . The target compound’s furan and pyridine groups may target enzymes or receptors sensitive to heteroaromatic interactions (e.g., kinases or GPCRs), though experimental validation is needed.

Table 2: Pharmacological Profile of Selected Analogs

Biological Activity

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide is a complex organic molecule that integrates a furan ring, a pyridazine moiety, and a propanamide structure. This unique combination of functional groups suggests a significant potential for various biological activities, particularly in medicinal chemistry. The biological activity of this compound is of interest due to its structural features, which may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 287.31 g/mol. The presence of both furan and pyridazine rings is indicative of possible interactions with biological systems, as these structures are often associated with diverse pharmacological effects.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 287.31 g/mol |

| Functional Groups | Furan, Pyridazine, Propanamide |

| CAS Number | Not specified |

Biological Activities

Compounds containing furan and pyridazine structures are known for their significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyridazine have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The furan moiety contributes to the antimicrobial activity observed in various compounds.

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties through the modulation of signaling pathways.

Case Studies

- Anticancer Activity : A study on related pyridazine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy.

- Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines by affecting signaling pathways such as NF-kB and MAPK, which are crucial in inflammation processes.

The exact mechanism by which this compound exerts its biological effects requires further empirical studies. However, potential mechanisms may include:

- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in inflammatory responses.

- Receptor Modulation : The interaction with specific receptors involved in immune responses may also play a role in its biological activity.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to ensure high yields and purity. Key steps may include:

- Formation of the furan ring.

- Synthesis of the pyridazine core.

- Coupling reactions to form the final propanamide structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide, and how do solvent systems influence yield?

- Methodology : Use a gradient elution system (e.g., DCM-MeOH 0–4%) for purification, as demonstrated in pyridazinone hybrid syntheses. Solvent polarity impacts crystallization efficiency and impurity removal. Monitor reaction progress via TLC, and optimize temperature (e.g., 0–5°C for intermediates) to minimize side reactions .

- Key Data : Reported yields range from 42–62% for structurally similar compounds under comparable conditions .

Q. How can spectroscopic techniques (IR, NMR, ESI-MS) confirm the structure of this compound?

- Methodology :

- IR : Identify carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ for pyridazinone and amide groups .

- 1H-NMR : Assign aromatic protons (δ 6.5–8.5 ppm for furan, pyridin-3-yl) and methyl groups (δ 1.2–2.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- ESI-MS : Confirm molecular weight with [M+H]+ peaks (e.g., 527.2777 for analogs) .

Q. What methods are recommended for assessing purity and stability during storage?

- Methodology :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the pyridazinone ring. Monitor via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- In Silico Toxicity : Apply ProTox-II for hepatotoxicity and mutagenicity screening. For analogs, Tanimoto coefficient analysis (≥0.7) identifies structurally similar compounds with known bioactivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., furan vs. phenyl groups) on target binding. For example, furan’s electron-rich ring may enhance π-π stacking in enzyme pockets.

- Dose-Response Studies : Test activity at multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific false positives .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodology :

- Ultrasound-Assisted Synthesis : Reduces reaction time by 50–70% and improves yield via cavitation-enhanced mixing (e.g., 40 kHz frequency, 30°C) .

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

Q. What experimental designs validate the mechanism of action in enzyme inhibition assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.